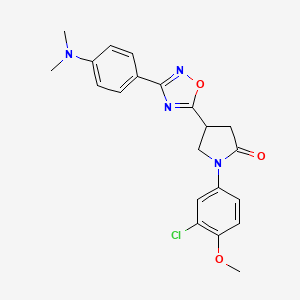

1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-chloro-4-methoxyphenyl group at the 1-position and a 1,2,4-oxadiazole ring substituted with a 4-(dimethylamino)phenyl moiety at the 4-position. The chloro and methoxy groups on the phenyl ring contribute to its electronic and steric profile, while the dimethylamino group on the oxadiazole may enhance solubility and intermolecular interactions.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-25(2)15-6-4-13(5-7-15)20-23-21(29-24-20)14-10-19(27)26(12-14)16-8-9-18(28-3)17(22)11-16/h4-9,11,14H,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXQCLONYBKDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, drawing on various studies and research findings to elucidate its effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.83 g/mol. The structure features a pyrrolidinone core substituted with a chloro-methoxy phenyl group and a dimethylaminophenyl group linked through an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study demonstrated its cytotoxic effects on triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells. The compound exhibited significant inhibition of cell viability, with effective concentrations (EC50) recorded at 7.3 µM for MDA-MB-231 and 10.2 µM for Panc-1 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | EC50 (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 | 7.3 ± 0.4 | High |

| Panc-1 | 10.2 ± 2.6 | Moderate |

The mechanism of action appears to involve disruption of cell colony formation, as noted in clonogenic assays where the compound completely inhibited colony growth at concentrations of 1 and 2 µM . Additionally, it showed a notable effect on tumor spheroid growth, particularly in Panc-1 models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Chloro and Methoxy Groups : These halogenated substituents enhance lipophilicity and potentially improve binding affinity to biological targets.

- Dimethylamino Group : This moiety may contribute to increased solubility and bioavailability.

- Pyrrolidinone Core : Known for its role in various pharmacological activities, this core structure is critical for interaction with cellular targets.

Case Studies

A relevant case study involved synthesizing a series of pyrrolidinone derivatives based on the parent structure of this compound. The derivatives were tested against multiple cancer cell lines, revealing that modifications to the oxadiazole ring significantly impacted their anticancer efficacy .

Another study focused on the impact of structural variations on antimicrobial potency, indicating that halogen substitutions were key determinants in enhancing antibacterial activity against resistant strains .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Key Differences: The phenyl ring substituents are 3-chloro-4-fluoro (electron-withdrawing) vs. the target compound’s 3-chloro-4-methoxy (electron-donating methoxy group). The oxadiazole substituent is cyclopropyl (non-polar, lipophilic) vs. 4-(dimethylamino)phenyl (polar, basic).

- Implications: The fluorophenyl group may reduce metabolic stability compared to methoxy. Cyclopropyl’s lipophilicity could lower aqueous solubility relative to the dimethylamino group.

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

- Key Differences: Incorporates a tetrahydroquinoline scaffold fused with a nitrophenyl group (strong electron-withdrawing) and a 1,2-oxazole-phenyl substituent. Molecular weight is significantly higher (498.53 g/mol) due to the extended tetrahydroquinoline system.

- Implications :

- The nitrophenyl group may confer redox activity or susceptibility to nucleophilic attack.

- Increased molecular weight could impact bioavailability.

1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one

- Key Differences :

- Features a diazo-acetyl group (photolabile, reactive) and a 4-phenyl substituent.

- Lacks the oxadiazole ring present in the target compound.

- Implications :

- The diazo group introduces instability under light or thermal conditions, limiting practical applications.

Physicochemical Properties (Inferred)

Research Findings and Implications

- Biological Relevance: While none of the evidence provides direct activity data, the dimethylamino and methoxy groups are common in drug candidates for improved solubility and target engagement.

- Synthetic Challenges : The diazo group in limits practicality, whereas the target compound’s stability suggests better suitability for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.